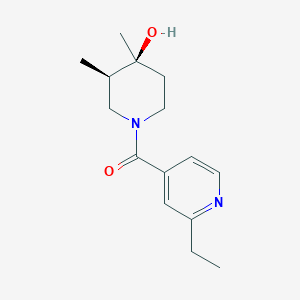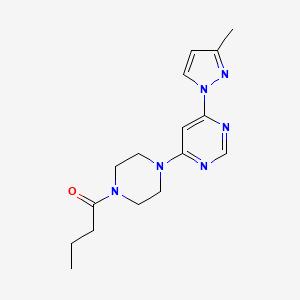![molecular formula C16H16N2O2 B5606163 2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5606163.png)
2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of tetrahydroisoquinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multicomponent reactions and rearrangements. Zhao et al. (1997) discussed the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines through the rearrangement of 5-methyleneisoxazolidines, which is a relevant process for similar compounds (Zhao & Eguchi, 1997). Additionally, Soeta et al. (2013) explored a three-component reaction involving isocyanides and C,N-cyclic N'-acyl azomethine imines, leading to tetrazole derivatives with a tetrahydroisoquinoline skeleton (Soeta et al., 2013).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives like this compound is complex and often characterized by fused-ring systems. For example, Gao et al. (2006) reported the single crystal structure of a similar compound, providing insights into the molecular arrangement and bonding in such derivatives (Gao et al., 2006).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including cycloadditions and rearrangements. Bremner et al. (2000) investigated the free-radical cyclization of a related compound, which is a key reaction in the synthesis of certain derivatives (Bremner, Monteith, & Smith, 2000). The reactions are typically characterized by high selectivity and efficiency.
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(14-9-15(20-17-14)12-5-6-12)18-8-7-11-3-1-2-4-13(11)10-18/h1-4,9,12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXLUJRDACXMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-hydroxyphenyl)-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5606112.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5606127.png)

![1-(4-methoxyphenyl)-5-methyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5606135.png)
![1-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5606140.png)
![2-(2-chlorophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5606146.png)
![4-[(3-phenylisoxazol-5-yl)methyl]-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol](/img/structure/B5606154.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5606172.png)
![N-{(3R*,4R*)-3-hydroxy-1-[4-(methylthio)benzoyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5606179.png)
![1-(5-{1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5606185.png)

![6-chloro-3-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5606198.png)